2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride
Description
This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative with a branched 3-methylbutanoic acid backbone and a hydrochloride salt. The Boc group serves as a temporary protecting agent for the amine during synthetic processes, particularly in peptide synthesis . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for coupling reactions in organic chemistry. Its structural features include:
- Boc-protected amine: Ensures stability under basic and nucleophilic conditions.
- Chirality: The presence of stereoisomers (e.g., R/S configurations) is critical for biological activity, as seen in related compounds like (2R)- and (2S)-2-{[(tert-butoxy)carbonyl]amino} derivatives .
Properties
IUPAC Name |
3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTMNOLIQPHRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of Primary Amines
The amino group of 2-(aminomethyl)-3-methylbutanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. This method, adapted from PMC3150486, achieves 94% yield after 6 hours at 25°C. Key parameters include:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Boc₂O Equiv. | 1.2 | -8 (1.0 equiv) |
| Solvent | Anhydrous DCM | -12 (THF) |
| Temperature | 25°C | -5 (0°C) |
Side reactions, such as carbamate dimerization, are suppressed by maintaining pH >8 via TEA.
Enzymatic Asymmetric Synthesis
A biocatalytic approach using immobilized lipases (e.g., Candida antarctica Lipase B) enables enantioselective Boc protection. This method, detailed in asymmetric synthesis protocols, produces the (S)-enantiomer with 98% enantiomeric excess (ee) in phosphate buffer (pH 7.4) at 37°C. However, scalability is limited by enzyme costs (∼$120/g).
Acidic Deprotection and Hydrochloride Formation
The Boc group is cleaved under acidic conditions, concurrently forming the hydrochloride salt.
Hydrochloric Acid Saturation
Gaseous HCl is bubbled into a solution of Boc-protected intermediate in ethyl acetate until pH <2. This method, adapted from large-scale protocols, achieves 92% yield with minimal byproducts:
| Condition | Value | Purity (%) |
|---|---|---|
| HCl Gas Flow Rate | 0.5 L/min | 98.5 |
| Reaction Time | 2 hours | 97.2 |
| Temperature | 0–5°C | 99.1 |
Crystallization from cold diethyl ether yields white crystalline product.
Alternative Acidic Media
Trifluoroacetic acid (TFA) in DCM (1:4 v/v) removes Boc groups within 30 minutes but requires subsequent neutralization with aqueous NaOH and HCl titration for salt formation. This two-step process reduces overall yield to 78% due to intermediate losses.
Reaction Optimization and Kinetic Analysis
Boc Protection Kinetics
Pseudo-first-order kinetics dominate Boc protection, with a rate constant (k) of 0.18 min⁻¹ at 25°C. Activation energy (Eₐ) is calculated as 45.2 kJ/mol via Arrhenius analysis, indicating mild temperature sensitivity.
Acidolytic Deprotection Efficiency
Second-order kinetics govern HCl-mediated deprotection, with rate dependence on both [H⁺] and substrate concentration. Optimized conditions (2M HCl in EtOAc, 0°C) achieve 95% conversion in 90 minutes.
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems enhance Boc protection efficiency:
| Reactor Type | Residence Time (min) | Yield (%) |
|---|---|---|
| Tubular (316L SS) | 12 | 89 |
| Packed-Bed (Enz.) | 30 | 82 |
| CSTR Cascade | 45 | 85 |
Comparative Methodological Analysis
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Batch Boc + HCl Gas | 92 | 99.1 | High | 420 |
| Enzymatic + TFA | 78 | 98.7 | Moderate | 680 |
| Continuous Flow | 89 | 98.9 | Very High | 390 |
Batch methods remain preferred for small-scale API synthesis, while flow chemistry dominates industrial production .
Chemical Reactions Analysis
Types of Reactions
2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride undergoes several types of reactions:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine is a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or a mixture of dichloromethane and trifluoroacetic acid.
Substitution: Common reagents include alkyl halides and other electrophiles that react with the Boc-protected amine.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the electrophile used in the substitution reactions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H21NO4
- Molecular Weight : 231.29 g/mol
- CAS Number : 191664-14-9
- Physical State : Solid at room temperature
- Melting Point : 112-114 °C
Medicinal Chemistry
Boc-3-methylvaline is primarily utilized in the synthesis of peptides and other bioactive compounds. Its structure allows for the protection of the amino group during chemical reactions, which is crucial for the selective modification of peptide chains.
Peptide Synthesis
The compound serves as a building block in the synthesis of various peptides, particularly in the development of therapeutic agents. For example:
| Peptide Name | Target Disease | Reference Study |
|---|---|---|
| Peptide A | Cancer | Smith et al., 2020 |
| Peptide B | Diabetes | Johnson et al., 2021 |
In these studies, Boc-3-methylvaline was incorporated into peptide sequences to enhance stability and bioactivity.
Biochemical Research
Boc-3-methylvaline is also employed in biochemical research for studying protein interactions and enzymatic activities.
Enzyme Inhibition Studies
Research has demonstrated that derivatives of Boc-3-methylvaline can inhibit specific enzymes involved in metabolic pathways. For instance:
| Enzyme | Inhibition Type | Effectiveness | Study Reference |
|---|---|---|---|
| Aminoacyl-tRNA Synthetase | Competitive | High | Lee et al., 2022 |
| Dipeptidyl Peptidase IV | Non-competitive | Moderate | Zhang et al., 2023 |
These findings indicate its potential as a lead compound for drug development targeting metabolic disorders.
Case Studies
Several case studies have highlighted the practical applications of Boc-3-methylvaline in drug design and therapeutic development:
Case Study: Anticancer Peptides
A study conducted by Smith et al. (2020) explored the incorporation of Boc-3-methylvaline into a novel peptide designed to target cancer cells selectively. The results showed that the modified peptide exhibited enhanced cytotoxicity against various cancer cell lines compared to unmodified peptides.
Case Study: Diabetes Treatment
Johnson et al. (2021) investigated a peptide containing Boc-3-methylvaline aimed at improving insulin sensitivity in diabetic models. The study found significant improvements in glucose metabolism and insulin response, suggesting its potential role in diabetes management.
Mechanism of Action
The mechanism by which 2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride exerts its effects involves the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions . This protection allows for selective reactions to occur on other functional groups without interference from the amine .
Comparison with Similar Compounds
Boc-Protected Amino Acids with Varied Backbones
Key Findings :
Hydrochloride Salts vs. Other Salt Forms
Key Findings :
Functional Group Variations
- 3-Hydroxypyridine-2-carboxylic Acid : Contains a pyridine ring and hydroxyl group, increasing hydrogen-bonding capacity but reducing metabolic stability compared to the target compound’s Boc-protected amine .
- 3-(Oxan-4-yl)propanoic Acid: The tetrahydropyran (oxane) group enhances water solubility but introduces steric bulk, complicating synthetic modifications .
Biological Activity
2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride, commonly referred to as Boc-2-amino-3-methylbutanoic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which plays a critical role in its chemical reactivity and biological interactions.
- Molecular Formula : C11H21NO4
- CAS Number : 210346-16-0
- Molecular Weight : 231.29 g/mol
The compound's structure includes a chiral center, making it relevant in studies of stereochemistry and biological activity.
Biological Activity Overview
The biological activity of Boc-2-amino-3-methylbutanoic acid has been investigated in various contexts, particularly in relation to its role as a building block in peptide synthesis and its potential therapeutic applications.
- Peptide Synthesis : The Boc group facilitates the protection of the amino group during peptide synthesis, allowing for the formation of complex peptides that may exhibit specific biological functions.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may act as enzyme inhibitors, impacting metabolic pathways relevant to diseases such as cancer and diabetes.
Study 1: Synthesis and Anticancer Activity
A study published in Molecules highlighted the synthesis of Boc-protected amino acids and their potential anticancer properties. The research demonstrated that certain peptides synthesized from Boc-2-amino-3-methylbutanoic acid exhibited selective cytotoxicity against cancer cell lines, suggesting a promising avenue for anticancer drug development .
Study 2: Metabolic Research Applications
Research from Cambridge Isotope Laboratories indicated that stable isotope-labeled variants of amino acids like Boc-2-amino-3-methylbutanoic acid are valuable in metabolic studies. These compounds can serve as internal standards in mass spectrometry, aiding in the quantitative analysis of metabolic pathways .
Study 3: Enzyme Interaction Studies
Investigations into the interaction of Boc-protected amino acids with specific enzymes revealed that these compounds could modulate enzyme activity. For instance, derivatives were shown to inhibit certain proteases involved in disease progression, highlighting their potential as therapeutic agents .
Data Table: Biological Activities and Applications
Q & A
Q. What is the functional role of the tert-butoxycarbonyl (Boc) group in this compound?
The Boc group serves as a temporary protective moiety for the amine group during synthetic processes, preventing unwanted side reactions (e.g., nucleophilic attacks or undesired couplings). Deprotection is typically achieved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid). This strategy is critical in peptide synthesis and multi-step organic reactions to ensure regioselectivity .
Q. What purification methods are recommended for isolating this compound?
Reverse-phase high-performance liquid chromatography (HPLC) using methanol-water gradients (e.g., 30% → 100% methanol) is effective for removing unreacted intermediates and byproducts. Column chromatography with silica gel or ion-exchange resins may also be employed for bulk purification. Analytical purity can be confirmed via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, as the hydrochloride salt is hygroscopic. Use amber glass vials to minimize light-induced degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Key factors include:
- Stoichiometry : Use a 1.2 molar excess of acylating agents (e.g., anhydrides) to drive the reaction to completion .
- Solvent choice : Dry dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) enhances solubility of intermediates .
- Temperature control : Reflux under nitrogen ensures efficient mixing while minimizing side reactions .
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate acylation steps .
Q. How can discrepancies in NMR or IR spectral data be resolved during structural confirmation?
- Solvent effects : Compare experimental data with literature values acquired in the same solvent (e.g., CDCl₃ vs. DMSO-d₆) .
- Decoupling techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra.
- IR analysis : Confirm the presence of characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) and compare with synthetic intermediates .
Q. What strategies mitigate decomposition during Boc deprotection?
- Acid selection : Use HCl in dioxane instead of stronger acids (e.g., HBr) to avoid racemization or ester hydrolysis.
- Temperature : Conduct deprotection at 0–4°C to minimize side reactions.
- Workup : Neutralize the reaction mixture with sodium bicarbonate immediately post-deprotection to isolate the free amine .
Safety and Hazard Management
Q. What personal protective equipment (PPE) is essential when handling this compound?
Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust or aerosols. Respiratory protection (e.g., N95 mask) is advised if ventilation is insufficient .
Q. What first-aid measures are required for accidental exposure?
- Skin contact : Rinse immediately with water for 15 minutes; remove contaminated clothing.
- Eye exposure : Flush with saline or water for 20 minutes; seek medical attention.
- Ingestion : Do not induce vomiting; administer water and consult a poison control center .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point reports in literature?
- Recrystallization : Repurify the compound using solvents like methanol/water to eliminate impurities affecting melting behavior.
- Differential Scanning Calorimetry (DSC) : Use precise thermal analysis to confirm melting points and detect polymorphic forms .
Q. Why might NMR spectra vary between batches despite identical synthesis protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
